2,4-Difluorocinnamic acid
Overview
Description
2,4-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2 It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorocinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluorinated precursors and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorocinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4-Difluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various fluorinated compounds.
Mechanism of Action
The mechanism by which 2,4-Difluorocinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Difluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the fluorine substituents.
2,6-Difluorocinnamic acid: Another fluorinated derivative with fluorine atoms at the 2 and 6 positions.
3,4-Difluorocinnamic acid: A derivative with fluorine atoms at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXPFJQTKGTFP-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-52-3, 774-73-2 | |
Record name | 2,4-Difluorocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 774-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about 2,4-difluorocinnamic acid (DiFCCA) as a matrix in UV-MALDI MS?
A: DiFCCA belongs to a group of "second generation" matrices that incorporate halogen substitutions. [] These halogenated matrices, including DiFCCA, often exhibit superior performance compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) when used with UV-MALDI lasers emitting at lower wavelengths. [, ]
Q2: Why is the laser wavelength important when using DiFCCA in UV-MALDI MS?
A: The optimal laser wavelength for UV-MALDI MS is closely tied to the matrix's optical absorption properties. Research indicates that for DiFCCA and similar halogenated matrices, the best analyte ion signals are achieved with laser wavelengths slightly lower than those typically used for standard matrices (337 nm or 355 nm). [] Using a laser wavelength that aligns with the peak absorption of DiFCCA can lead to increased ion yield and improved analytical sensitivity. []
Q3: How does DiFCCA compare to other matrices in terms of analyte fragmentation?
A: Studies using a tunable dye laser (280-355 nm) revealed that at wavelengths lower than the peak absorption of the matrix, there's a greater tendency for both analyte and matrix ion fragmentation. [] This effect was observed across various matrices, including DiFCCA. Therefore, while adjusting the laser wavelength for optimal DiFCCA absorption can enhance sensitivity, careful optimization is crucial to minimize unwanted fragmentation.
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